molecular formula C22H22Cl2N6O2 B11620192 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea

1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea

Cat. No.: B11620192
M. Wt: 473.4 g/mol
InChI Key: HARXSLFCNNFZRR-UHFFFAOYSA-N
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Description

  • Coupling reactions using appropriate halogenated precursors and palladium-catalyzed cross-coupling techniques.
  • Reaction conditions: Solvent (e.g., toluene), temperature (80-120°C), and catalyst (e.g., Pd(PPh₃)₄).

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

  • Continuous flow reactors for better control of reaction conditions.
  • Use of automated systems for precise addition of reagents and control of temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Urea Core:

    • Reacting 3,4-dichloroaniline with an isocyanate derivative to form the urea core.
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature to reflux), and catalyst (e.g., triethylamine).

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea can undergo various chemical reactions, including:

  • Oxidation:

    • Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
    • Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
  • Reduction:

    • Reagents: Sodium borohydride, lithium aluminum hydride.
    • Conditions: Low temperatures, inert atmosphere.
  • Substitution:

    • Reagents: Halogenated compounds, nucleophiles.
    • Conditions: Solvent (e.g., acetonitrile), temperature (room temperature to reflux).

Major Products:

  • Oxidation products may include hydroxylated derivatives.
  • Reduction products may include amine derivatives.
  • Substitution reactions can yield a variety of substituted urea derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug discovery, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
  • Investigated for its biological activity, including anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings.
  • Explored for its potential use in agricultural chemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea depends on its specific application. In medicinal chemistry, it may act by:

  • Binding to Enzymes or Receptors:

    • Inhibiting enzyme activity by binding to the active site.
    • Modulating receptor activity by acting as an agonist or antagonist.
  • Molecular Targets and Pathways:

    • Targeting specific proteins involved in disease pathways, such as kinases or G-protein coupled receptors.
    • Affecting cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea
  • 1-(3,4-Dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-chlorophenyl)amino]methylidene}urea

Uniqueness:

  • The presence of the ethoxy group in 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets.
  • Differences in substituents can lead to variations in chemical reactivity and biological activity, making this compound distinct in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H22Cl2N6O2

Molecular Weight

473.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-ethoxyphenyl)carbamimidoyl]urea

InChI

InChI=1S/C22H22Cl2N6O2/c1-4-32-19-8-6-5-7-18(19)28-21(29-20-25-13(2)11-14(3)26-20)30-22(31)27-15-9-10-16(23)17(24)12-15/h5-12H,4H2,1-3H3,(H3,25,26,27,28,29,30,31)

InChI Key

HARXSLFCNNFZRR-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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